molecular formula C15H17FN2O3 B2578512 Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 313391-66-1

Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B2578512
CAS No.: 313391-66-1
M. Wt: 292.31
InChI Key: OYUWXQQQRHNYAW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound belonging to the class of pyrimidinediones This compound features a pyrimidine ring substituted with a fluorophenyl group, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions usually require a solvent such as ethanol or methanol, and an acid catalyst like hydrochloric acid or p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethyl ester group can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid, under acidic conditions.

  • Reduction: Reagents like lithium aluminum hydride or sodium borohydride, typically in anhydrous ether.

  • Substitution: Electrophiles such as bromine or nitric acid, often in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be converted to its corresponding carboxylic acid derivative.

  • Reduction: The reduction product is a dihydropyrimidine derivative.

  • Substitution: Substitution reactions can lead to various halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrimidine core is valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: In medicine, this compound is explored for its therapeutic potential. It may serve as a precursor for drugs targeting various diseases, including infections and cancers.

Industry: In industry, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is structurally similar but contains a thioxo group instead of an oxo group.

  • Ethyl 2-(4-bromo-2-fluorophenyl)acetate: This compound has a bromo group in place of the methyl group on the pyrimidine ring.

Uniqueness: Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Biological Activity

Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 313391-66-1) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₇FN₂O₃
  • Molecular Weight : 292.31 g/mol
  • Melting Point : 157–159 °C

Biological Activity

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.
  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of various cancer cell lines including breast and lung cancer cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound:

  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.
  • Findings : this compound demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound:

  • Mechanism : It is believed to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
  • Case Study : Experimental models of neurodegeneration showed that the compound could significantly reduce neuronal cell death induced by oxidative stressors .

Summary of Research Findings

Activity TypeMechanismKey Findings
AnticancerInduces apoptosisDecreased viability in various cancer cell lines
AntimicrobialDisrupts cell wall synthesisEffective against Staphylococcus aureus
NeuroprotectiveModulates neurotransmitter levelsReduced neuronal death in oxidative stress models

Properties

IUPAC Name

ethyl 6-(2-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-4-21-14(19)12-9(2)18(3)15(20)17-13(12)10-7-5-6-8-11(10)16/h5-8,13H,4H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUWXQQQRHNYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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